2-Chloro-6-isopropenylisonicotinic acid
Description
2-Chloro-6-isopropenylisonicotinic acid is a substituted pyridine derivative characterized by a chlorine atom at the 2-position and an isopropenyl group at the 6-position of the pyridine ring. The isopropenyl substituent introduces steric bulk and lipophilicity, influencing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-6-prop-1-en-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c1-5(2)7-3-6(9(12)13)4-8(10)11-7/h3-4H,1H2,2H3,(H,12,13) |
InChI Key |
OMUYXCPEVJSTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Similarity Indices
The following table summarizes key analogs and their similarity indices (0–1 scale, where 1 indicates identical structures):
Physicochemical Properties
- Solubility : Methoxy and ethoxy analogs exhibit higher aqueous solubility due to polar oxygen atoms, whereas methyl and isopropenyl derivatives are more soluble in organic solvents .
- Thermal Stability : Methyl-substituted analogs (e.g., 2-chloro-6-methylisonicotinic acid) demonstrate higher thermal stability, as evidenced by their use in high-temperature synthesis processes .
Research Findings and Trends
- Similarity-Driven Design : High-similarity compounds (e.g., 0.94 for methoxy and ethoxy analogs) are often interchangeable in synthetic pathways, reducing development costs .
- Substituent Effects : Bulkier groups (e.g., isopropenyl) hinder crystallization but improve bioavailability in drug candidates, whereas smaller groups (e.g., methyl) favor industrial-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
